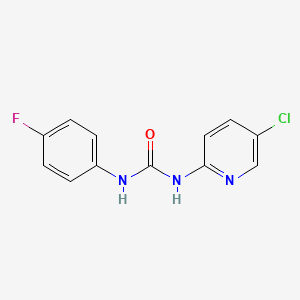![molecular formula C12H16N2O2 B5552748 N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
N-[3-(acetylamino)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-[3-(acetylamino)phenyl]-2-methylpropanamide-related compounds involves multiple steps, including acetylation and amide formation. A notable method involves the reaction of N-acetylglycine with dimethylformamide and phosphorus oxychloride, leading to various heterocyclic systems (Kralj et al., 1997). Another approach used tricyclo[5.2.1.0(2,6)]decenyl enaminones as precursors for synthesizing 4-acetylaminocyclopent-2-en-1-ols, showcasing the versatility in generating structurally diverse compounds (Ramesh et al., 1999).
Molecular Structure Analysis
The molecular structure of N-[3-(acetylamino)phenyl]-2-methylpropanamide analogs is characterized by detailed spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction studies have elucidated the precise molecular geometry, revealing the significance of hydrogen bonding and molecular interactions in stabilizing the structure (Kırca et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(acetylamino)phenyl]-2-methylpropanamide derivatives are diverse, including electrophilic substitutions and nucleophilic additions. The compound’s reactivity is influenced by the acetyl and amide functional groups, which participate in various chemoselective reactions, leading to the formation of heterocyclic systems and other complex molecules (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of N-[3-(acetylamino)phenyl]-2-methylpropanamide and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different scientific domains. X-ray diffraction analyses provide insights into the crystalline structure, which, combined with spectroscopic data, aids in understanding the compound's physical characteristics (Demir et al., 2015).
Scientific Research Applications
Discovery and Antitumor Activity
The design, synthesis, and biological evaluation of related compounds have led to the discovery of orally active histone deacetylase (HDAC) inhibitors, such as MGCD0103. These inhibitors selectively target HDACs, leading to blocked cancer cell proliferation and induced apoptosis, demonstrating significant antitumor activity in vivo and showing promise as anticancer drugs (Zhou et al., 2008).
Modulation of Histone Acetylation
Studies have shown that compounds like CI-994, an antitumor cytostatic agent undergoing clinical trials, act as HDAC inhibitors, causing histone hyperacetylation in living cells. This process is mechanistically related to the compound's antitumor activity, demonstrating the importance of histone acetylation modulation in cancer research (Kraker et al., 2003).
Synthesis and Antiviral Activity
Research into the synthesis of new derivatives via microwave irradiation has yielded compounds with potential antiviral activities against Tobacco mosaic virus (TMV), highlighting the potential of such compounds in developing antiviral therapies (Luo et al., 2012).
Chemoselective Reactions and Synthesis Techniques
Studies on chemoselective reactions of related compounds have led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, illustrating advanced synthesis techniques and the potential for creating novel pharmacophores (Hajji et al., 2002).
Pharmacokinetics and Selective Androgen Receptor Modulators
Research into the pharmacokinetics of compounds like S-4 has demonstrated tissue-selective androgenic and anabolic effects, highlighting the potential for developing non-steroidal selective androgen receptor modulators for clinical applications (Kearbey et al., 2004).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)12(16)14-11-6-4-5-10(7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGSSSYBQDXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylamino-phenyl)-isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

